Rezafungin Acetate: Mechanistic Profiling and Susceptibility Workflows Against Multidrug-Resistant Candida auris
Rezafungin Acetate: Mechanistic Profiling and Susceptibility Workflows Against Multidrug-Resistant Candida auris
Executive Summary
The rapid global emergence of Candida auris represents a critical public health threat, driven by its profound multidrug resistance and environmental resilience[1]. While echinocandins remain the first-line empiric therapy for C. auris infections, therapeutic failures due to acquired resistance are increasingly documented[2]. Rezafungin acetate (formerly CD101) is a novel, next-generation echinocandin engineered to overcome the pharmacokinetic and stability limitations of its predecessors[3]. This technical guide provides an in-depth analysis of rezafungin’s molecular mechanism of action, its interaction with C. auris resistance pathways, and the highly specific, self-validating laboratory protocols required for accurate susceptibility testing.
Structural Pharmacology and Mechanism of Action
Rezafungin was rationally designed via structure-activity relationship (SAR) optimization of the anidulafungin scaffold[4]. The critical structural modification is the incorporation of a choline aminal ether at the C5 ornithine position[5].
The Causality of Stability: First-generation echinocandins degrade rapidly in plasma and aqueous solutions via spontaneous ring-opening and peptide hydrolysis. The choline aminal ether moiety in rezafungin sterically protects the cyclic hexapeptide core from degradation[5]. This grants rezafungin an exceptionally long half-life (~130 hours) and minimal hepatic metabolism, allowing for high-exposure, front-loaded, once-weekly intravenous dosing[6].
Target Engagement: Rezafungin exerts fungicidal activity by non-competitively inhibiting 1,3-β-D-glucan synthase, a critical transmembrane enzyme complex responsible for synthesizing β-1,3-glucan[3]. Because β-1,3-glucan is the primary structural polymer of the fungal cell wall, its depletion severely compromises cell wall integrity[7]. The resulting structural void leaves the fungal cell unable to withstand internal turgor pressure, leading to osmotic instability, morphological distortion, and rapid cell lysis[3].
Rezafungin mechanism of action targeting 1,3-β-D-glucan synthase.
Overcoming Candida auris Resistance Mechanisms
Echinocandin resistance in C. auris is almost exclusively driven by target-site alterations—specifically, point mutations in the "hotspot" regions of the FKS1 gene, which encodes the major catalytic subunit of 1,3-β-D-glucan synthase[8].
The most prevalent mutation in echinocandin-resistant C. auris is the S639P substitution in Hotspot 1 (HS1)[6]. This mutation alters the tertiary structure of the binding pocket, sterically hindering the drug's ability to bind to the enzyme complex. While rezafungin's binding affinity is also reduced by FKS1 mutations (resulting in elevated Minimum Inhibitory Concentrations), its unique pharmacokinetic profile provides a distinct clinical advantage. The front-loaded high Cmax achieved by once-weekly dosing allows rezafungin to saturate mutated enzyme complexes, potentially overcoming low-level resistance thresholds that would render daily-dosed echinocandins ineffective[6].
Impact of FKS1 Hotspot 1 mutations on Rezafungin binding affinity.
Comparative Susceptibility Data
Rezafungin demonstrates potent in vitro activity against wild-type C. auris clades globally[6]. To detect isolates with acquired resistance mechanisms, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established an Epidemiological Cut-Off Value (ECOFF) of 0.125 mg/L for rezafungin against C. auris[9].
Table 1: Comparative in vitro Susceptibility of C. auris to Echinocandins
| Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | EUCAST ECOFF (mg/L) |
| Rezafungin | 0.03 – 8.0 | 0.25 – 0.5 | 0.125 |
| Anidulafungin | 1.0 – >16.0 | 1.0 – 2.0 | 0.25 |
| Micafungin | 0.5 – >8.0 | 0.5 – 1.0 | 0.25 |
| Caspofungin | 0.5 – >16.0 | 1.0 – 2.0 | Not Defined |
(Data synthesized from contemporary surveillance studies and EUCAST rationale documents[6],[8],[9],[10].)
Self-Validating Experimental Protocol: EUCAST Broth Microdilution
Accurate susceptibility testing of rezafungin requires strict adherence to modified protocols. Early testing methodologies (e.g., EUCAST E.Def 7.3.1) were incompatible with rezafungin due to unacceptable inter-laboratory MIC variation[6].
The Causality of the Protocol Modification: Rezafungin is a highly lipophilic compound. In standard aqueous media, it binds non-specifically to the polystyrene surfaces of 96-well microtiter plates. This adsorption artificially lowers the effective drug concentration available to the fungal cells, inflating the apparent MIC[9]. To resolve this, the updated EUCAST E.Def 7.4 protocol mandates the addition of Tween 20 (polysorbate 20). Tween 20 acts as a surfactant, saturating the plastic binding sites and ensuring the drug remains in solution[9].
Step-by-Step Methodology (EUCAST E.Def 7.4 modification)
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Medium Preparation: Prepare double-strength RPMI 1640 medium supplemented with 2% glucose (RPMI-2G) and 0.004% Tween 20. (Note: Upon 1:1 dilution with the inoculum, the final Tween 20 concentration will be the required 0.002%)[9].
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Drug Dilution: Prepare a two-fold serial dilution series of rezafungin acetate in the supplemented RPMI-2G medium. The recommended final test range for rezafungin is 1.0 to 0.001 mg/L[9].
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Inoculum Standardization: Subculture C. auris isolates on Sabouraud dextrose agar. Suspend colonies in sterile distilled water to a density of 0.5 McFarland standard (approx. 1–5×106 CFU/mL). Dilute this suspension to a final working concentration of 1–5×105 CFU/mL.
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Inoculation: Dispense 50 µL of the standardized inoculum into each well of the 96-well microtiter plate containing 50 µL of the drug dilutions.
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Incubation: Seal the plates to prevent evaporation and incubate at 35°C for 24 hours.
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Reading & Validation: Visually determine the MIC as the lowest concentration of rezafungin that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.
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Self-Validation Check: Ensure the growth control well exhibits sufficient turbidity; if growth is poor, the assay is invalid and must be repeated. Ensure the reference strain (e.g., C. krusei ATCC 6258) falls within the acceptable quality control range.
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EUCAST E.Def 7.4 broth microdilution workflow for Rezafungin.
Conclusion
Rezafungin acetate represents a significant pharmacological advancement in the antifungal pipeline. By structurally stabilizing the echinocandin core, it enables a pharmacokinetic profile capable of aggressively targeting multidrug-resistant pathogens like Candida auris. However, translating these chemical advantages into clinical success relies heavily on rigorous, artifact-free laboratory surveillance utilizing surfactant-modified microdilution protocols.
References
- Source: PMC (nih.gov)
- Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins Source: MDPI URL
- A multicentre study for determination of epidemiological cut-off values for Candida auris with EUCAST broth microdilution reference methodology Source: Ovid URL
- Candida auris with EUCAST breakpoints (preprint)
- Antifungal Resistance in Candida auris: Molecular Determinants Source: MDPI URL
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- 1. msjonline.org [msjonline.org]
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- 4. Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity of rezafungin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the approved indications for Rezafungin? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. EUCAST: Candida auris with EUCAST breakpoints (preprint) [eucast.org]
